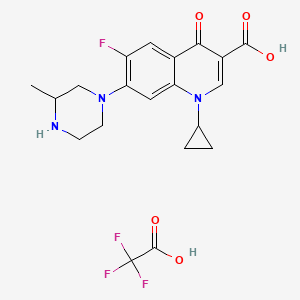

Desmethoxy Gatifloxacin Trifluoroacetate

Description

Contextualization within Fluoroquinolone Research Paradigm

The development of quinolone antibiotics began with the discovery of nalidixic acid in 1962. nih.govnih.gov A significant advancement in this class of drugs was the addition of a fluorine atom at the C6 position of the quinolone core, which led to the creation of fluoroquinolones. nih.gov This modification enhanced the antibacterial activity and improved the pharmacokinetic properties of these compounds. nih.gov

Fluoroquinolones exert their antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death. youtube.com The specific target can vary between different bacteria; DNA gyrase is typically the primary target in Gram-negative bacteria, while topoisomerase IV is the main target in many Gram-positive bacteria. nih.govyoutube.com

The continuous evolution of fluoroquinolones has resulted in several generations, each with an expanded spectrum of activity. nih.govmdpi.com Gatifloxacin (B573) is classified as a third or fourth-generation fluoroquinolone, noted for its improved activity against Gram-positive bacteria. nih.gov The research paradigm for fluoroquinolones involves the synthesis of numerous analogues to investigate their structure-activity relationships (SAR), aiming to enhance potency, broaden the antibacterial spectrum, and overcome resistance mechanisms. mdpi.comresearchgate.net

Significance of Desmethoxy Analogues in Quinolone Structure-Activity-Resistance Studies

Structure-activity relationship (SAR) studies are fundamental to the development of new quinolone antibiotics. These studies involve modifying the chemical structure of the quinolone core to understand how different functional groups influence antibacterial efficacy and other properties. researchgate.netnih.gov The C8 position of the quinolone ring has been a key site for such modifications.

The presence of a methoxy (B1213986) group at the C8 position, as seen in gatifloxacin, is known to influence the drug's properties. The investigation of desmethoxy analogues, where this methoxy group is removed or replaced, is a critical aspect of SAR studies. For instance, replacing the C8-methoxy group with a halogen, like fluorine, has been shown in some quinolones to improve oral absorption and activity against anaerobic bacteria. researchgate.net

The study of such analogues helps in understanding the spatial and electronic requirements for optimal interaction with the target enzymes, DNA gyrase and topoisomerase IV. nih.gov Furthermore, bacterial resistance to fluoroquinolones is a significant clinical concern. mdpi.comnih.gov Resistance can arise from mutations in the genes encoding the target enzymes or through mechanisms like increased efflux of the drug from the bacterial cell. nih.govnih.gov The development of desmethoxy and other analogues is driven by the need to create compounds that can evade these resistance mechanisms and remain effective against resistant bacterial strains. dntb.gov.ua By systematically altering the structure, researchers can identify modifications that may restore or enhance activity against resistant pathogens.

Scope and Objectives of the Research Outline

This article provides a detailed examination of Desmethoxy Gatifloxacin Trifluoroacetate (B77799) from a research perspective. The primary objective is to present scientifically accurate information based on available academic literature and chemical data resources. The scope is strictly limited to the following sections, focusing on the chemical and analytical aspects of the compound.

This article will not discuss any clinical applications, dosage, or administration information, nor will it delve into safety or adverse effect profiles, as these fall outside the defined scope of a research-focused chemical compound overview. All compound names mentioned are listed in a table at the end of the article for clarity and reference.

Chemical and Physical Properties

| Property | Data | Source |

| Chemical Name | Desmethoxy Gatifloxacin Trifluoroacetic Acid Salt | clearsynth.comlgcstandards.com |

| Synonyms | 1-Cyclopropyl-6-fluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic Acid Trifluoroacetic Acid Salt | scbt.com |

| CAS Number | 93107-32-5, 1215348-50-7 | lgcstandards.comscbt.com |

| Molecular Formula | C18H20FN3O3 . C2HF3O2 | lgcstandards.com |

| Molecular Weight | 459.39 g/mol | scbt.com |

| Purity | >95% (HPLC) | lgcstandards.com |

| Format | Neat | lgcstandards.com |

Synthesis and Characterization

The synthesis of gatifloxacin derivatives is a subject of academic research, with various methods being explored to create novel compounds with potentially enhanced antibacterial properties. nih.gov The synthesis of prodrugs of gatifloxacin, for example, has been described using peptide chemistry. nih.gov This process often involves protecting the amino group of gatifloxacin, followed by reacting the free carboxylic group with other chemical moieties. nih.gov While the specific synthesis route for Desmethoxy Gatifloxacin Trifluoroacetate is not detailed in the provided search results, it is logical to infer that its synthesis would involve a multi-step process starting from a suitable quinolone precursor, followed by purification and salt formation with trifluoroacetic acid.

Characterization of such compounds typically involves techniques like High-Performance Liquid Chromatography (HPLC) to determine purity, and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the chemical structure. nih.gov

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H21F4N3O5 |

|---|---|

Molecular Weight |

459.4 g/mol |

IUPAC Name |

1-cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C18H20FN3O3.C2HF3O2/c1-10-8-21(5-4-20-10)16-7-15-12(6-14(16)19)17(23)13(18(24)25)9-22(15)11-2-3-11;3-2(4,5)1(6)7/h6-7,9-11,20H,2-5,8H2,1H3,(H,24,25);(H,6,7) |

InChI Key |

URJUNYOPXJPQGS-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Studies

Synthetic Routes to Desmethoxy Gatifloxacin (B573) Trifluoroacetate (B77799)

The synthesis of Desmethoxy Gatifloxacin, the parent compound of the trifluoroacetate salt, follows established methodologies for fluoroquinolone synthesis. The "desmethoxy" designation indicates the absence of the C-8 methoxy (B1213986) group found in its analogue, Gatifloxacin. The trifluoroacetate salt is typically formed during the final purification stages.

The synthesis of Desmethoxy Gatifloxacin originates from a quinolone core that lacks the C-8 methoxy substituent. A common synthetic pathway for analogous fluoroquinolones involves the following key precursors and transformations:

Initial Precursor: The synthesis typically begins with a precursor such as 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester . This differs from the synthesis of Gatifloxacin, which starts with an 8-methoxy equivalent. nih.gov

Boron Chelate Formation: The quinolone precursor is reacted with a boron trifluoride complex, such as boron trifluoride diethyl etherate , to form a stable intermediate, the borondifluoride chelate . This transformation protects the β-keto-carboxylic acid moiety and activates the C-7 position for subsequent nucleophilic substitution. nih.gov

Nucleophilic Substitution: The crucial step involves the condensation of the boron chelate intermediate with 2-methylpiperazine (B152721) . The secondary amine of the piperazine (B1678402) ring displaces the fluorine atom at the C-7 position of the quinolone core. This reaction yields the borondifluoride chelate of Desmethoxy Gatifloxacin. nih.gov

Hydrolysis (Dechelation): The final step to obtain the free Desmethoxy Gatifloxacin is the hydrolysis of the boron chelate. This is typically achieved by treatment with a base, such as triethylamine (TEA) , in a solvent like methanol (B129727). nih.gov This process removes the borondifluoride protecting group to reveal the 3-carboxylic acid and the 4-oxo group.

Optimizing reaction conditions is critical for maximizing yield and purity. The conditions for the synthesis of related fluoroquinolones provide a framework for the synthesis of Desmethoxy Gatifloxacin.

The key condensation reaction between the quinolone core and the piperazine side chain is influenced by several factors:

Solvent: High-boiling point, polar aprotic solvents like Dimethyl Sulfoxide (B87167) (DMSO) are commonly used to facilitate the reaction. nih.gov

Temperature: The reaction often requires heating. For instance, similar condensations are carried out at temperatures ranging from 70°C to 85°C. nih.gov

Reaction Time: The duration can be extensive, sometimes requiring up to 24 hours to ensure completion of the reaction. nih.gov

Base: In the final hydrolysis step, the choice and amount of base (e.g., Triethylamine) are critical for efficient removal of the boron chelate without promoting side reactions. nih.gov

Process optimization may involve screening different solvents, bases, and temperature profiles to reduce reaction times and the formation of impurities, such as dimers which can arise from side reactions. nih.gov

Table 1: Summary of Typical Reaction Conditions

| Reaction Step | Reagents | Solvent | Temperature (°C) | Duration (h) | Reference |

|---|---|---|---|---|---|

| Condensation | Borondifluoride Chelate, 2-Methylpiperazine | DMSO | 80–85 | 24 | nih.gov |

| Hydrolysis | Boron Chelate of Product, Triethylamine | Methanol | Room Temp | - | nih.gov |

| Amide Formation | Gatifloxacin, Thionyl Chloride, Diisopropylethylamine | Dichloromethane | 35-40 | 2 | nih.gov |

Following synthesis, the crude Desmethoxy Gatifloxacin must be isolated and purified. Standard methodologies include:

Precipitation and Filtration: The product is often isolated from the reaction mixture by adjusting the pH of the aqueous solution to its isoelectric point (around 7.0), which causes the zwitterionic compound to precipitate. The solid product is then collected by filtration. nih.gov

Recrystallization: Further purification can be achieved by recrystallization from suitable solvents like methanol to remove impurities. crystalpharmatech.com

Chromatography: High-Performance Liquid Chromatography (HPLC) is a key technique for achieving high purity. The use of Trifluoroacetic Acid (TFA) in the mobile phase during preparative HPLC is a common practice for purifying nitrogen-containing basic compounds. The TFA protonates the basic sites (like the piperazine nitrogens) on the molecule, forming a trifluoroacetate salt. This salt is then isolated upon evaporation of the chromatography solvents, yielding Desmethoxy Gatifloxacin Trifluoroacetate . nih.gov The purity of the final product is typically verified by analytical HPLC. lgcstandards.com

Design and Synthesis of Desmethoxy Gatifloxacin Derivatives

The Desmethoxy Gatifloxacin scaffold, like other fluoroquinolones, offers multiple positions for structural modification to create derivatives with altered physicochemical properties or to develop prodrugs.

The design of new derivatives is guided by structure-activity relationships (SAR) established for the fluoroquinolone class. The primary sites for modification are the N-1 cyclopropyl (B3062369) group, the C-3 carboxylic acid, and the C-7 piperazine ring. mdpi.com

C-7 Position: The piperazine ring at the C-7 position is a frequent target for modification. Altering the substituent on the distal nitrogen of the piperazine can significantly impact biological activity and spectrum. nih.govnih.gov For instance, introducing bulky or functionalized groups can modulate the compound's properties. researchgate.net

C-3 Position: The carboxylic acid at the C-3 position is critical for interaction with the target enzyme, DNA gyrase, but it is also a key site for prodrug development. nih.gov

C-8 Position: In Desmethoxy Gatifloxacin, the C-8 position is a proton. This is a key differentiator from Gatifloxacin, where an 8-methoxy group enhances activity against certain bacteria and influences target preference. nih.govnih.gov The absence of this methoxy group in the desmethoxy scaffold provides a different starting point for derivative design.

Table 2: Influence of Structural Modifications on Fluoroquinolone Scaffolds

| Position | Common Modification | Potential Impact | Reference |

|---|---|---|---|

| C-3 | Ester or amide formation (prodrug) | Improve solubility, permeability, or taste-masking | nih.govresearchgate.net |

| C-7 | Substitution on the piperazine ring | Alter biological spectrum and potency | nih.govnih.gov |

| C-8 | Substitution (e.g., H, F, OCH₃) | Influence target preference and resistance profile | nih.govnih.gov |

| N-1 | Substitution (e.g., cyclopropyl, ethyl) | Modulate overall potency | acs.org |

The prodrug approach is a versatile strategy to overcome limitations of a parent drug, such as poor solubility or permeability. nih.govnih.gov For Desmethoxy Gatifloxacin, the two primary functional groups available for creating bioreversible linkages are the C-3 carboxylic acid and the secondary amine of the C-7 piperazine ring.

Ester-Linked Prodrugs: The C-3 carboxylic acid can be masked by forming an ester linkage with a promoiety. This is a common strategy to create mutual prodrugs, for example, by linking the fluoroquinolone to an antioxidant or an NSAID via an ester bond. researchgate.netjbiochemtech.comresearchgate.net These prodrugs are designed to be cleaved by esterase enzymes in the body to release the active parent drug.

Amide-Linked Prodrugs: The secondary amine on the 2-methylpiperazine ring at C-7 can be acylated to form an amide linkage. This approach has been used to attach various promoieties, including those designed to target specific cell transporters to enhance drug delivery. nih.govnih.gov For example, amino acid derivatives can be linked to target amino acid transporters. nih.gov

Carrier-Linked Prodrugs for Targeted Delivery: A key strategy involves attaching specific chemical moieties that are recognized by influx transporters in tissues. For instance, linking a dimethylamino-propyl group creates a prodrug that can target the organic cation transporter (OCT), potentially enhancing its transport into specific cells or tissues. nih.gov

Self-Immolative Linkers: Advanced prodrug strategies may employ self-immolative linkers. These are more complex systems where the linker is designed to be cleaved under specific physiological conditions or by a targeted catalyst, leading to the release of the active drug. rsc.org

The synthesis of these prodrugs typically involves standard coupling reactions. For example, ester formation can be achieved by reacting the C-3 carboxylic acid with an alcohol-containing promoiety under acidic conditions, or by first converting the acid to an acyl chloride. researchgate.net Amide bond formation at the C-7 piperazine is often accomplished using coupling reagents like HBTU (O-Benzotriazole-N,N,N′,N′-tetramethyl-uronium-hexafluoro-phosphate). nih.gov

Exploration of Related Quinolone Scaffolds, including 8-H Counterparts

The synthesis of quinolone scaffolds lacking the C-8 methoxy group, often referred to as 8-H or desmethoxy analogs, has been a subject of interest to understand the structure-activity relationship (SAR) and to develop new antibacterial agents. The general synthetic approach to these 8-H counterparts of gatifloxacin involves the construction of the core quinolone ring system followed by the introduction of the C-7 piperazinyl substituent.

A common synthetic route to the fundamental 8-H quinolone core, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)-quinoline-3-carboxylic acid, starts with the reaction of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid with anhydrous piperazine in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures researchgate.net. The product can then be purified through recrystallization. A similar procedure can be employed using N-methylpiperazine to yield 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-methyl-1-piperazinyl)-3-quinolinecarboxylic acid prepchem.com. The "Trifluoroacetate" designation in "this compound" typically arises from the use of trifluoroacetic acid (TFA) during the final purification stages, often in reversed-phase high-performance liquid chromatography (HPLC), to afford the compound as a stable salt.

The synthesis of more complex 8-H analogs, such as grepafloxacin, which features a methyl group at the C-5 position, highlights the intricacies of quinolone chemistry. The preparation of such compounds requires strategic blocking and deprotection steps to achieve the desired substitution pattern, as the C-8 position is often more electrophilic wikipedia.org.

Research into the antibacterial properties of these 8-H counterparts has provided valuable insights into the role of the C-8 substituent. Comparative studies between gatifloxacin (with a C-8 methoxy group) and its direct 8-H analog, AM-1121, have been particularly revealing. These studies consistently demonstrate that the C-8 methoxy group enhances the antibacterial activity against a range of pathogens.

Studies comparing the in vitro activity of gatifloxacin and its C-8-H counterpart, AM-1121, have shown that gatifloxacin generally exhibits superior potency. The minimum inhibitory concentrations (MICs), which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium, are consistently lower for gatifloxacin. This enhanced activity is attributed to the electronic and steric properties of the methoxy group at the C-8 position, which is believed to improve the drug's interaction with its bacterial targets, DNA gyrase and topoisomerase IV nih.govoup.com.

The bactericidal activity of C-8 methoxy fluoroquinolones has also been shown to be superior to their C-8-H counterparts, particularly against resistant strains of bacteria like Staphylococcus aureus nih.gov. The methoxy group appears to increase the lethality of the compound, even when bacterial protein synthesis is inhibited nih.gov.

The following interactive data table summarizes the comparative antibacterial activity of gatifloxacin and its 8-H counterpart against various bacterial strains.

Interactive Data Table: Comparative Antibacterial Activity (MIC) of Gatifloxacin and its 8-H Counterpart

| Bacterial Strain | Gatifloxacin (C-8-methoxy) MIC (µg/mL) | AM-1121 (C-8-H) MIC (µg/mL) | Reference |

| Escherichia coli (wild-type) | 0.013 | 0.038 | nih.gov |

| Streptococcus pneumoniae IID553 | 0.25 | 0.5 | oup.com |

The data clearly indicates that the presence of the methoxy group at the C-8 position in gatifloxacin leads to a lower MIC value, signifying greater potency compared to its 8-H analog, AM-1121. This trend holds true for both Gram-negative and Gram-positive bacteria.

Structure Activity Relationship Sar Investigations

Elucidation of Molecular Features Correlating with Biological Activity

The biological activity of fluoroquinolones is intrinsically linked to their ability to inhibit bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. The key molecular features of the fluoroquinolone scaffold that are essential for this activity include the carboxylic acid at C-3 and the ketone at C-4, which are involved in binding to the enzyme-DNA complex. The substituent at the N-1 position and the fluorine atom at C-6 also play significant roles in the potency and cellular uptake of these compounds.

The substituent at the C-7 position, a 3-methyl-1-piperazinyl group, is a critical determinant of the antibacterial spectrum and potency. The basicity and lipophilicity of the C-7 substituent influence the penetration of the molecule through the bacterial cell wall. nih.gov Modifications to this piperazinyl ring are a common strategy for modulating the activity of fluoroquinolones. nih.govnih.gov For instance, the introduction of bulky substituents at the C-7 position has been shown to be tolerated and can influence drug-enzyme interactions. nih.gov

The defining feature of Desmethoxy Gatifloxacin (B573) is the hydrogen atom at the C-8 position, in contrast to the methoxy (B1213986) group present in gatifloxacin. This seemingly minor difference has profound implications for the compound's biological activity, as will be discussed in the following sections.

Comparative SAR Analysis of Desmethoxy Gatifloxacin Trifluoroacetate (B77799) with Gatifloxacin and Other Fluoroquinolones

Studies comparing 8-methoxy fluoroquinolones like gatifloxacin with their 8-H counterparts (structurally analogous to Desmethoxy Gatifloxacin) have consistently demonstrated the superior performance of the 8-methoxy derivatives, particularly against Streptococcus pneumoniae. nih.govnih.gov The C-8 methoxy group enhances the inhibition of DNA gyrase, a primary target in many Gram-positive bacteria. nih.gov This leads to a more balanced dual-targeting of both DNA gyrase and topoisomerase IV, which is thought to contribute to the potent antibacterial activity and lower frequency of resistance selection. nih.govnih.gov

For instance, a study comparing the 50% inhibitory concentrations (IC50s) of gatifloxacin and its 8-H counterpart, AM-1121 (which shares the same core structure as Desmethoxy Gatifloxacin), against S. pneumoniae topoisomerases showed a significant difference in DNA gyrase inhibition. nih.gov

| Compound | C-8 Substituent | IC50 (µg/mL) vs. DNA Gyrase | IC50 (µg/mL) vs. Topoisomerase IV |

|---|---|---|---|

| Gatifloxacin | -OCH3 | 4.28 | 1.90 |

| AM-1121 (8-H counterpart) | -H | ~30 | ~2.85 |

This table presents a simplified comparison based on findings that 8-methoxy quinolones had approximately seven times lower IC50s for DNA gyrase and 1.5 times lower IC50s for topoisomerase IV than their 8-H counterparts. nih.gov

When compared to other fluoroquinolones, such as ciprofloxacin (B1669076) (which also has a hydrogen at C-8), Desmethoxy Gatifloxacin would be expected to have a similar profile in terms of its C-8 substituent's influence. However, the C-7 substituent (3-methyl-1-piperazinyl) in Desmethoxy Gatifloxacin differs from the simple piperazinyl group in ciprofloxacin, which can also lead to variations in activity.

Influence of Substituents on Target Affinity and Potency

The substituents at various positions on the fluoroquinolone ring system have a well-documented influence on target affinity and antibacterial potency.

C-8 Substituent: As highlighted above, the substituent at the C-8 position plays a pivotal role. The presence of a methoxy group, as in gatifloxacin, enhances the inhibitory activity against DNA gyrase, particularly in Gram-positive organisms like S. pneumoniae. nih.gov This enhancement is believed to contribute to the potent antipneumococcal activity and a dual-inhibitory mechanism against both DNA gyrase and topoisomerase IV within the bacterial cell. nih.gov Consequently, the absence of this methoxy group in Desmethoxy Gatifloxacin results in a reduced affinity for DNA gyrase, thereby diminishing its potency against certain bacteria. nih.govnih.gov The 8-H counterparts of 8-methoxy quinolones generally exhibit higher minimum inhibitory concentrations (MICs) against susceptible strains and are more prone to the selection of resistant mutants. nih.gov

C-7 Substituent: The 3-methyl-1-piperazinyl group at the C-7 position of Desmethoxy Gatifloxacin is crucial for its interaction with the bacterial topoisomerases and for its pharmacokinetic properties. The nature of the C-7 substituent is known to be a key factor in determining the target preference of fluoroquinolones. nih.gov While the piperazinyl ring itself contributes to the antibacterial spectrum, modifications to this ring can significantly alter potency. The addition of a methyl group, as seen in Desmethoxy Gatifloxacin, can influence the compound's interaction with the enzyme's binding pocket. nih.gov Studies on other fluoroquinolones have shown that even minor changes to the C-7 piperazine (B1678402) ring can dramatically affect inhibitory activity against bacterial and even mammalian topoisomerases. nih.gov

| Fluoroquinolone | C-8 Substituent | C-7 Substituent | Key SAR Implication |

|---|---|---|---|

| Gatifloxacin | -OCH3 | 3-methyl-1-piperazinyl | Enhanced DNA gyrase inhibition and potent Gram-positive activity. nih.gov |

| Desmethoxy Gatifloxacin | -H | 3-methyl-1-piperazinyl | Reduced DNA gyrase inhibition compared to gatifloxacin. nih.govnih.gov |

| Ciprofloxacin | -H | 1-piperazinyl | Potent Gram-negative activity, but less active against Gram-positives than gatifloxacin. |

| Moxifloxacin | -OCH3 | (4aS-cis)-Octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl | Potent activity against Gram-positives and anaerobes, also an 8-methoxy fluoroquinolone. nih.gov |

Mechanistic Studies of Antimicrobial Action

Interaction with Bacterial Topoisomerase Enzymes

The primary targets for fluoroquinolones are the type II topoisomerase enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are critical for managing DNA topology during replication, transcription, and repair. nih.govdrugbank.comresearchgate.net

Desmethoxy Gatifloxacin (B573) Trifluoroacetate (B77799) exerts its bactericidal action by inhibiting the activity of both DNA gyrase and topoisomerase IV. drugbank.compatsnap.com By binding to these enzymes, the compound stabilizes the transient double-strand breaks they create in DNA, which prevents the re-ligation of the DNA strands. patsnap.com This leads to an accumulation of DNA breaks, ultimately halting DNA replication and triggering cell death. drugbank.comnih.gov

The structural difference between gatifloxacin and its desmethoxy counterpart—the presence of a C-8-methoxy group on gatifloxacin—has a significant impact on their inhibitory activity against the target topoisomerases. nih.gov Comparative studies have shown that the introduction of the C-8-methoxy group enhances the inhibitory activity against DNA gyrase without substantially altering the inhibition of topoisomerase IV. nih.gov

Research measuring the 50% inhibitory concentrations (IC₅₀) against enzymes from S. aureus demonstrates this difference clearly. The IC₅₀ values for C-8-methoxy compounds (like gatifloxacin) against DNA gyrase were found to be approximately six times lower than their C-8-H counterparts, such as Desmethoxy Gatifloxacin (also known as AM-1121). nih.gov However, the IC₅₀ values against topoisomerase IV were nearly equivalent for both the methoxy (B1213986) and desmethoxy forms. nih.gov This suggests that the enhanced potency of gatifloxacin against S. aureus can be attributed to its increased activity against the secondary target, DNA gyrase. nih.gov

| Compound | Substituent at C-8 | Inhibition of DNA Gyrase (IC₅₀) | Inhibition of Topoisomerase IV (IC₅₀) |

|---|---|---|---|

| Gatifloxacin | OCH₃ | 3.01 | 6.09 |

| Desmethoxy Gatifloxacin (AM-1121) | H | 17.3 | 5.90 |

| Ciprofloxacin (B1669076) | H | 13.5 | 5.76 |

Data derived from a 2001 study on the contribution of the C-8-methoxy group. nih.gov

Role in Bacterial Efflux Pump Modulation

Bacterial efflux pumps are membrane proteins that actively transport antibiotics out of the cell, representing a common mechanism of drug resistance. The interaction of fluoroquinolones with these pumps can influence their therapeutic effectiveness.

Studies investigating the role of efflux pumps have shown varied interactions depending on the specific pump and bacterial species. In S. aureus, overexpression of the NorA efflux pump, a common mechanism of fluoroquinolone resistance, had only a minimal effect on the minimum inhibitory concentration (MIC) of gatifloxacin. nih.govnih.gov This suggests that gatifloxacin, and by extension its desmethoxy analogue, are not major substrates for this particular pump.

However, other research focusing on different efflux systems has indicated that gatifloxacin can be a substrate for the P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2) efflux pumps, but not for the Breast Cancer Resistance Protein (BCRP). nih.govnih.gov This interaction was demonstrated by a concentration-dependent inhibition of the transport of known substrates in the presence of gatifloxacin. nih.gov This suggests a potential for competitive interaction at the pump level, although it does not necessarily translate to potent pump inhibition.

The ability of a compound to reverse multidrug resistance (MDR) is often linked to its capacity to inhibit efflux pumps, thereby increasing the intracellular concentration of co-administered antibiotics. nih.gov Given that Desmethoxy Gatifloxacin is primarily studied in comparison to gatifloxacin, its role in MDR reversal can be inferred from these comparative analyses.

While gatifloxacin itself has been shown to be a substrate for certain efflux pumps like P-gp and MRP2, its effectiveness as a broad-spectrum MDR reversal agent is not its primary characteristic. nih.govnih.gov The finding that the NorA pump in S. aureus has little impact on gatifloxacin's activity suggests that resistance to this drug (and its desmethoxy form) is less likely to be overcome by simple NorA efflux inhibitors. nih.govnih.gov The primary mechanism for overcoming resistance appears to be the dual-target inhibition and the chemical modifications on the quinolone structure itself, rather than a significant modulation of efflux pump activity.

Mechanisms Underlying Antibiotic Resistance Development

The development of antibiotic resistance is a major clinical challenge. For fluoroquinolones, the primary mechanism is the accumulation of mutations in the genes encoding their target enzymes, DNA gyrase (gyrA, gyrB) and topoisomerase IV (grlA, grlB). patsnap.com

Comparative studies between gatifloxacin and its desmethoxy derivative (AM-1121) reveal the critical role of the C-8-methoxy group in mitigating the development of resistance. In S. aureus, a single mutation in the grlA or grlB gene leads to a modest two- to four-fold increase in the MIC of gatifloxacin. nih.govnih.gov However, for resistance to reach clinically significant levels, mutations in both topoisomerase IV and DNA gyrase are required. nih.govnih.gov

In contrast, for Desmethoxy Gatifloxacin (AM-1121) and ciprofloxacin, a double mutation in gyrA and grlA results in a 128-fold increase in the MIC. For gatifloxacin, the same mutations cause only a 32-fold increase, demonstrating its relative resilience to the effects of target-site mutations. nih.govnih.gov Furthermore, the frequency of selecting for resistant mutants is 100 to 1,000 times lower for gatifloxacin than for its desmethoxy counterpart. nih.govnih.gov This suggests that the 8-methoxy substituent not only enhances bactericidal activity but also raises the genetic barrier to the evolution of high-level resistance.

| Compound | Genotype | Fold Increase in MIC |

|---|---|---|

| Gatifloxacin | Single grlBA mutation | 2-4x |

| Double gyrA/grlA mutation | 32x | |

| Desmethoxy Gatifloxacin (AM-1121) / Ciprofloxacin | Single grlBA mutation | - |

| Double gyrA/grlA mutation | 128x |

Data derived from a 2000 study on mechanisms of resistance in Staphylococcus aureus. nih.govnih.gov

Analysis of Target Gene Mutations (e.g., gyrA, parC)

The primary targets for fluoroquinolones, including Desmethoxy Gatifloxacin, are the bacterial enzymes DNA gyrase and topoisomerase IV. drugbank.com These enzymes are essential for managing DNA topology during replication, transcription, and repair. frontiersin.org DNA gyrase is a tetrameric enzyme encoded by the gyrA and gyrB genes, while topoisomerase IV is encoded by the parC and parE genes. frontiersin.org Mutations within the quinolone resistance-determining regions (QRDRs) of these genes, particularly gyrA and parC, are the principal mechanism of target-mediated resistance to fluoroquinolones. frontiersin.orgnih.gov

In Staphylococcus aureus, topoisomerase IV is the primary target of the related compound gatifloxacin. nih.govnih.gov Studies comparing gatifloxacin with its desmethoxy derivative, AM-1121 (the active component of Desmethoxy Gatifloxacin Trifluoroacetate), reveal significant differences in how mutations affect their activity. For gatifloxacin, single mutations in grlA or grlB (which are analogous to parC and parE) lead to a two- to four-fold increase in the minimum inhibitory concentration (MIC), whereas a single mutation in gyrA has little effect. nih.govnih.gov Significant resistance to gatifloxacin, defined by clinical breakpoints, necessitates double mutations in both gyrA and grlA. nih.govnih.gov

Conversely, for 8-H fluoroquinolones like AM-1121, mutant strains possessing parC mutations are selected at a high frequency. nih.gov Alterations in both GyrA and ParC are known to cause resistance. frontiersin.org In a study on S. aureus, double mutations in gyrA and grlA or grlB resulted in a 128-fold increase in the MIC for AM-1121. nih.govnih.gov This contrasts with a 32-fold increase for the 8-methoxy-containing gatifloxacin, highlighting the role of the C-8 substituent in mitigating the effects of resistance mutations. nih.govnih.gov

Common mutations associated with fluoroquinolone resistance in the GyrA subunit include substitutions at positions like Ser-83 and Asp-87. frontiersin.org In the ParC subunit, alterations at positions such as Ser-80 and Glu-84 are frequently observed. frontiersin.org The presence of these mutations reduces the binding affinity of the fluoroquinolone to its target enzyme, thereby diminishing its inhibitory effect.

**Table 1: Impact of Target Gene Mutations on Fluoroquinolone MIC in *S. aureus***

| Fluoroquinolone | Mutation Status | Fold Increase in MIC |

|---|---|---|

| Gatifloxacin | Single grlBA mutation | 2-4x |

| Gatifloxacin | Single gyrA mutation | Silent |

| Gatifloxacin | Double gyrA and grlA/grlB mutation | 32x |

| AM-1121 (Desmethoxy Gatifloxacin) | Double gyrA and grlA/grlB mutation | 128x |

| Ciprofloxacin | Double gyrA and grlA/grlB mutation | 128x |

Data derived from studies on Staphylococcus aureus. nih.govnih.gov

Frequency and Pathways of Resistance Selection

The frequency at which resistant mutants are selected is a critical factor in the long-term viability of an antimicrobial agent. Comparative studies have shown that fluoroquinolones lacking the C-8 methoxy group, such as AM-1121 (Desmethoxy Gatifloxacin), select for resistant mutants at a significantly higher frequency than their 8-methoxy counterparts. nih.govnih.govnih.gov

In studies with Staphylococcus aureus, the selection of resistant mutants with gatifloxacin at twice its MIC was 100- to 1,000-fold less frequent than with AM-1121 and ciprofloxacin. nih.govnih.gov Furthermore, at four times the MIC, mutants resistant to gatifloxacin could rarely be selected. nih.govnih.gov This suggests that the 8-methoxy group plays a crucial role in reducing the propensity for resistance development.

The pathway to high-level resistance also differs. For AM-1121 and ciprofloxacin, single-step mutations in parC are readily selected and confer a notable level of resistance. nih.gov In contrast, for gatifloxacin, topoisomerase IV is the primary target, and mutations in both topoisomerase IV and DNA gyrase are required for high-level resistance. nih.govnih.gov The initial mutations for 8-H fluoroquinolones like AM-1121 typically occur in parC in Streptococcus pneumoniae. nih.gov

The maximum level of resistance achievable through stepwise selection also varies. In S. aureus, the highest resistance level for gatifloxacin was 512 times its initial MIC, whereas for AM-1121 and ciprofloxacin, it was 1,024 times their respective MICs. nih.govnih.gov

**Table 2: Frequency of Selection of Single-Step Resistant Mutants in *S. aureus***

| Compound | Concentration (multiple of MIC) | Selection Frequency |

|---|---|---|

| Gatifloxacin | 2x MIC (0.25 µg/ml) | Lower than comparison quinolones |

| AM-1121 | 2x MIC (0.5 µg/ml) | 100- to 1,000-fold higher than gatifloxacin |

| Ciprofloxacin | 2x MIC (0.5 µg/ml) | 100- to 1,000-fold higher than gatifloxacin |

| Gatifloxacin | 4x MIC | Rare selection |

Data based on studies in Staphylococcus aureus. nih.govnih.gov

In Vitro Pharmacological and Biological Activity Profiling

Antimicrobial Spectrum Analysis Against Diverse Bacterial Pathogens

The breadth of a compound's antimicrobial activity is a critical determinant of its potential utility. In vitro studies have characterized the effects of desmethoxy gatifloxacin (B573) against both Gram-positive and Gram-negative bacteria.

Gram-Positive Organisms (e.g., Staphylococcus aureus, Streptococcus pneumoniae)

Gatifloxacin, the parent compound of desmethoxy gatifloxacin, is recognized for its enhanced activity against Gram-positive bacteria. nih.gov The 8-methoxy group in gatifloxacin is credited with this increased efficacy. nih.gov Studies on gatifloxacin have demonstrated its activity against key Gram-positive pathogens, including Staphylococcus aureus and Streptococcus pneumoniae. nih.govnih.gov Specifically, gatifloxacin has shown effectiveness against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MRSA), as well as penicillin-susceptible and -resistant strains of Streptococcus pneumoniae. nih.govscilit.com In ex vivo studies using skin blister fluid, gatifloxacin demonstrated a 1.5 log reduction in Staphylococcus aureus and a 2.5 log reduction in Streptococcus pneumoniae after a 2-hour incubation. nih.gov

Gram-Negative Organisms (e.g., Escherichia coli, Pseudomonas aeruginosa, Haemophilus influenzae, Moraxella catarrhalis)

The activity of desmethoxy gatifloxacin's parent compound, gatifloxacin, extends to a variety of Gram-negative bacteria. nih.govfrontiersin.org Research has confirmed its in vitro activity against common Gram-negative pathogens such as Escherichia coli, Haemophilus influenzae, and Moraxella catarrhalis. nih.govnih.gov Gatifloxacin was found to be the most active agent tested against H. influenzae in a large surveillance study. nih.gov It also demonstrated comparable activity to other fluoroquinolones against M. catarrhalis. nih.gov Furthermore, studies have explored its efficacy against Pseudomonas aeruginosa, a notoriously difficult-to-treat Gram-negative organism. nih.gov

Activity Against Resistant Strains

A significant area of interest is the activity of fluoroquinolones against bacteria that have developed resistance to earlier-generation antibiotics. The C-8-methoxy group of gatifloxacin has been shown to contribute to its enhanced activity against resistant gyrase mutants of E. coli. nih.gov Gatifloxacin exhibited greater bacteriostatic activity than its C-8-H derivative against the majority of tested gyrA mutants. nih.gov It has also shown utility against ofloxacin-non-susceptible Streptococcus pneumoniae and some ciprofloxacin-non-susceptible strains of Neisseria gonorrhoeae. nih.gov Against ciprofloxacin-resistant Gram-positive cocci, gatifloxacin demonstrated in vitro activity against many of these challenging strains. nih.gov For instance, among oxacillin-resistant Staphylococcus aureus strains, 67% were susceptible to gatifloxacin. nih.gov Research also suggests that gatifloxacin may hinder the development of quinolone-resistance, particularly in Gram-positive bacteria, as it did not select for less susceptible variants of MRSA and pneumococci at the same rate as ciprofloxacin (B1669076) and ofloxacin. nih.gov

Quantitative Assessment of Antimicrobial Potency

To quantify the antimicrobial efficacy of a compound, specific parameters are determined in the laboratory. These include the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. For gatifloxacin, extensive MIC data has been generated for a wide array of pathogens.

Against Gram-positive organisms, the MIC90 (the concentration at which 90% of isolates are inhibited) of gatifloxacin for ofloxacin-non-susceptible Streptococcus pneumoniae was 1 mg/L, and for methicillin-resistant Staphylococcus aureus (MRSA), it was 4 mg/L. nih.gov For ocular isolates, the MIC90 of gatifloxacin against Staphylococcus epidermidis, Staphylococcus aureus, Streptococcus pneumoniae, Streptococcus pyogenes, Bacillus cereus, and Enterococcus faecalis ranged from 0.08 mg/mL to 0.57 mg/mL. nih.gov The MIC90 for Streptococcus viridans was 0.22 mg/mL. nih.gov

In the case of Gram-negative bacteria, the gatifloxacin MIC90 for ciprofloxacin-non-susceptible Escherichia coli was greater than 16 mg/L. nih.gov Against Haemophilus influenzae, gatifloxacin was highly potent, with an MIC90 of ≤0.03 µg/ml. nih.gov For Moraxella catarrhalis, the MICs were also low, ranging from ≤0.03 to 2 µg/ml. nih.gov Against ocular isolates of Pseudomonas aeruginosa, the mean MIC90 for gatifloxacin was 1.28 mg/mL. nih.gov

Sub-inhibitory concentrations of gatifloxacin, specifically from 1/2 MIC to 1/32 MIC for S. aureus and 1/2 to 1/64 MIC for E. coli, have been shown to significantly decrease bacterial adherence to human buccal cells. nih.gov

Table 1: Minimum Inhibitory Concentration (MIC) of Gatifloxacin Against Various Bacterial Pathogens

| Bacterial Species | Strain Type | MIC50 (µg/mL) | MIC90 (µg/mL) |

|---|---|---|---|

| Streptococcus pneumoniae | Ofloxacin-non-susceptible | - | 1 |

| Staphylococcus aureus | Methicillin-resistant (MRSA) | - | 4 |

| Escherichia coli | Ciprofloxacin-non-susceptible | - | >16 |

| Neisseria gonorrhoeae | Ciprofloxacin-non-susceptible | 0.12 | 0.5 |

| Haemophilus influenzae | Clinical Isolates | 0.008 | ≤0.03 |

| Streptococcus viridans | Ocular Isolate | - | 0.22 |

| Pseudomonas aeruginosa | Ocular Isolate | - | 1.28 |

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium. Research indicates that gatifloxacin exhibits bactericidal activity. Studies have shown that the C-8-methoxy group in gatifloxacin contributes to its enhanced bactericidal effects. nih.gov Against certain gyrase mutants, gatifloxacin was found to be the most lethal among the tested compounds. nih.gov Furthermore, gatifloxacin hydrochloride has been shown to have bactericidal activity against the plant pathogen Ralstonia solanacearum. frontiersin.org While specific MBC values for Desmethoxy Gatifloxacin Trifluoroacetate (B77799) are not detailed in the provided search results, the established bactericidal nature of its parent compound, gatifloxacin, provides a strong indication of its likely mode of action.

Time-Dependent Bactericidal Activity Studies

Time-kill studies are crucial for understanding the pharmacodynamics of an antibiotic, illustrating the rate and extent of bacterial killing over time. For fluoroquinolones like gatifloxacin, these studies typically demonstrate a concentration-dependent bactericidal effect.

Research on gatifloxacin has shown its effectiveness in rapidly reducing bacterial populations. For instance, in time-kill assays against various pathogens, gatifloxacin has demonstrated significant bactericidal activity, often achieving a >99.9% reduction in bacterial colony-forming units (CFU/mL) within a few hours of exposure at concentrations several times the minimum inhibitory concentration (MIC). nih.gov

Studies investigating gatifloxacin's activity against Stenotrophomonas maltophilia have indicated that it can be bactericidal as early as 3 hours of incubation when tested at concentrations equivalent to two to four times the MIC. nih.gov Similarly, against methicillin-resistant Staphylococcus aureus (MRSA), gatifloxacin has been shown to be more bactericidal than some other fluoroquinolones like levofloxacin (B1675101). nih.gov At concentrations simulating those in topical ophthalmic use, gatifloxacin completely killed all tested MRSA strains within 24 hours. nih.gov

The bactericidal action of gatifloxacin is attributed to its dual mechanism of action, inhibiting both DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication, transcription, and repair.

Comparative Activity with Other Quinolone Antibiotics

The in vitro potency of a fluoroquinolone is often evaluated by comparing its Minimum Inhibitory Concentration (MIC) values against a range of clinically relevant bacteria with those of other antibiotics in the same class. A lower MIC value indicates greater potency.

Gatifloxacin, a so-called "fourth-generation" fluoroquinolone, has demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. nih.gov Its activity is often compared with other fluoroquinolones such as ciprofloxacin, levofloxacin, and moxifloxacin.

Compared to older quinolones like ciprofloxacin and levofloxacin, gatifloxacin generally exhibits enhanced activity against Gram-positive organisms, including penicillin-sensitive and resistant Streptococcus pneumoniae and Staphylococcus aureus. nih.gov While ciprofloxacin may be more potent against Pseudomonas aeruginosa, gatifloxacin and other newer quinolones are highly active against a wide array of Gram-negative pathogens. nih.gov

The following tables provide a comparative summary of the in vitro activity of gatifloxacin against various bacterial species in comparison to other quinolones, based on reported MIC90 values (the concentration required to inhibit the growth of 90% of isolates).

Table 1: Comparative In Vitro Activity (MIC90 in µg/mL) of Gatifloxacin and Other Quinolones against Gram-Positive Bacteria

| Bacterial Species | Gatifloxacin | Moxifloxacin | Levofloxacin | Ciprofloxacin |

| Staphylococcus aureus | 0.57 | 0.57 | >2 | >2 |

| Streptococcus pneumoniae | 0.57 | 0.57 | 1.0 | 2.0 |

| Streptococcus pyogenes | 0.57 | 0.57 | 1.0 | 1.0 |

| Streptococcus viridans | 0.22 | 0.73 | - | - |

| Enterococcus faecalis | 0.57 | 0.57 | >2 | >2 |

| Bacillus cereus | 0.57 | 0.57 | 1.0 | 1.0 |

Data sourced from studies on ocular isolates. nih.gov

Table 2: Comparative In Vitro Activity (MIC90 in µg/mL) of Gatifloxacin and Other Quinolones against Gram-Negative Bacteria

| Bacterial Species | Gatifloxacin | Moxifloxacin | Levofloxacin | Ciprofloxacin |

| Pseudomonas aeruginosa | 1.28 | 2.60 | >2 | >2 |

| Klebsiella pneumoniae | ≤0.25 | 1.0 | - | - |

| Enterobacter aerogenes | ≤0.25 | 1.0 | - | - |

| Stenotrophomonas maltophilia | 0.5-1 | - | >2 | >2 |

| Burkholderia spp. | 1-2 | - | ≤2 | >2 |

Advanced Analytical and Characterization Methodologies

Chromatographic Separation and Quantification Techniques

Chromatographic methods are central to the analysis of Desmethoxy Gatifloxacin (B573) Trifluoroacetate (B77799), providing the means to separate it from related substances and quantify its presence with high precision and accuracy.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of fluoroquinolones and their derivatives. For Desmethoxy Gatifloxacin Trifluoroacetate, a reversed-phase HPLC (RP-HPLC) method is anticipated to be the most effective approach. This is based on methods developed for Gatifloxacin and its impurities, which are structurally similar. nih.gov

An RP-HPLC method for this compound would likely utilize a C18 column, a common stationary phase for the separation of moderately polar compounds. nih.gov The mobile phase would typically consist of an aqueous component, often with a pH-adjusting buffer (such as acetic acid), and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.gov The gradient or isocratic elution would be optimized to achieve a good resolution between this compound and any potential impurities.

Table 1: Illustrative RP-HPLC Parameters for Analysis of Gatifloxacin-Related Compounds

| Parameter | Condition |

|---|---|

| Column | Zorbax SB-C18 (4.6 mm x 150 mm, 5 µm) nih.gov |

| Mobile Phase | Acetonitrile and 3% acetic acid in water (e.g., 15:85 v/v) nih.gov |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 290 nm) |

| Temperature | Ambient or controlled (e.g., 30 °C) |

The precision of such a method is expected to be high, with relative standard deviations for retention times and peak areas being less than 0.2% and 0.4%, respectively. nih.gov The stability of the sample solution and mobile phase would also be a critical factor to validate, with expectations of stability for at least 48 hours under specified conditions. nih.gov

For enhanced sensitivity and specificity, especially in complex matrices or for trace-level impurity identification, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. An LC-MS/MS method for this compound would couple the separation power of HPLC with the definitive identification capabilities of mass spectrometry.

Electrospray ionization (ESI) is a suitable ionization technique for fluoroquinolones, and it would likely be employed in the positive ion mode to generate protonated molecular ions [M+H]⁺ of this compound and its related compounds. nih.gov By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragmentation patterns (product ions) in MS/MS mode, unambiguous structural confirmation can be achieved. For instance, in the analysis of Gatifloxacin impurities, a mass difference of 14 Da was indicative of the loss of a methylene (B1212753) group (CH2), a type of structural elucidation that is a key strength of LC-MS/MS. nih.gov

Similar to Gatifloxacin, which possesses a chiral center at the C-3 position of the piperazine (B1678402) ring, this compound may also exist as enantiomers. besjournal.comnih.gov The differential biological activities of enantiomers necessitate the development of stereoselective analytical methods. Chiral chromatography is the most common technique for separating enantiomers.

A normal-phase HPLC method using a chiral stationary phase (CSP) is a proven approach for resolving the enantiomers of Gatifloxacin and would be applicable to its desmethoxy analogue. nih.govresearchgate.net Amylose-based CSPs, such as Chiralpak AD-H, have demonstrated excellent enantioselectivity for Gatifloxacin. nih.govresearchgate.net The mobile phase in such separations typically consists of a non-polar solvent like n-hexane, a polar modifier such as ethanol, and a basic additive like diethylamine (B46881) to improve peak shape and resolution. nih.gov

Table 2: Exemplary Chiral HPLC Conditions for Gatifloxacin Enantiomer Separation

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (150 mm x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | n-hexane:ethanol:diethylamine (85:15:0.1% v/v/v) nih.gov |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 292 nm) |

| Retention Times | Baseline separation with distinct retention times for each enantiomer. researchgate.net |

In some cases, a pre-column derivatization strategy, such as esterification, can be employed to enhance the solubility and improve the chromatographic separation of the enantiomers on a chiral column. besjournal.com

Spectroscopic and Spectrometric Characterization

Spectroscopic techniques provide valuable information about the chemical structure and properties of this compound.

UV-Vis spectroscopy is a fundamental technique used for the qualitative and quantitative analysis of compounds with chromophores. The quinolone ring system present in this compound is a strong chromophore, exhibiting characteristic absorption maxima in the UV region. The UV spectrum of Gatifloxacin typically shows absorption maxima around 290 nm, and a similar absorption profile would be expected for its desmethoxy analogue. nih.gov This property is not only useful for detection in HPLC but can also be used for preliminary identification and concentration determination.

Fluoroquinolones are known for their intrinsic fluorescence properties, which can be exploited for highly sensitive quantification. nih.gov this compound is expected to be fluorescent as well. Spectrofluorometry can offer significantly lower detection limits compared to UV-Vis absorption spectroscopy.

The fluorescence intensity of Gatifloxacin has been shown to be enhanced in the presence of certain metal ions, such as yttrium, forming a chelate complex. nih.gov A similar approach could potentially be used to develop a highly sensitive spectrofluorimetric method for the determination of this compound. The method would involve optimizing parameters such as pH, the concentration of the enhancing agent, and excitation and emission wavelengths. For Gatifloxacin, linear ranges of 4.00 x 10⁻⁸ to 1.00 x 10⁻⁶ g/mL and a detection limit of 3.36 x 10⁻⁹ g/mL have been achieved. nih.gov Another approach involves the formation of charge-transfer complexes, for instance with chloranilic acid, which can also be measured spectrofluorimetrically. scirp.org

Table 3: Spectrofluorimetric Parameters for the Analysis of Gatifloxacin

| Parameter | Condition |

|---|---|

| Excitation Wavelength (λex) | 285 nm (with chloranilic acid) scirp.org |

| Emission Wavelength (λem) | 473 nm (with chloranilic acid) scirp.org |

| Enhancing Agent | Yttrium nih.gov or Chloranilic Acid scirp.org |

| pH | 7.0 (with yttrium) nih.gov |

| Limit of Detection (LOD) | As low as 6 ng/mL (with chloranilic acid) scirp.org |

| Limit of Quantification (LOQ) | As low as 19 ng/mL (with chloranilic acid) scirp.org |

Electrochemical Analytical Approaches

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative for the determination of fluoroquinolones like gatifloxacin. These techniques are based on monitoring the current response from the oxidation or reduction of the analyte at an electrode surface.

Studies have shown that gatifloxacin can be electrochemically oxidized on the surface of a glassy carbon electrode (GCE). nih.gov The oxidation process is generally irreversible and controlled by adsorption, meaning the molecule first accumulates on the electrode surface before the electron transfer reaction occurs. nih.gov The electrochemical reaction has been reported to be a two-electron, two-proton transfer process. The oxidation potential for gatifloxacin typically occurs in the range of +0.65 V to +1.1 V (versus an Ag/AgCl reference electrode), depending on the pH and buffer system used. nih.gov

To improve the sensitivity and selectivity of detection, various modifications to the working electrode have been developed. These modified electrodes often feature nanomaterials that enhance the surface area and catalytic activity, leading to a stronger signal at a lower potential. For instance, an electrochemical sensor using a silver sulfide/reduced graphene oxide (Ag₂S/RGO) composite coated on a GCE demonstrated a significant 2.5-fold increase in the oxidation signal for gatifloxacin compared to a bare electrode. Another approach involves creating molecularly imprinted polymers (MIPs) directly on the electrode surface, which provides highly specific recognition sites for the target analyte. researchgate.net

Analytical methods such as differential pulse voltammetry (DPV) are commonly employed for quantification, as they offer good resolution and lower detection limits compared to other techniques. nih.govresearchgate.net These electrochemical sensors have been successfully applied to determine gatifloxacin concentrations in real-world samples, including water, milk, human serum, and pharmaceutical eye drops. researchgate.net

Table 1: Performance of Various Electrochemical Sensors for Gatifloxacin Detection

| Electrode/Sensor | Analytical Method | Linear Range (M) | Limit of Detection (LOD) (M) | Reference |

|---|---|---|---|---|

| Ag₂S/RGO/GCE | Cyclic Voltammetry | 2.0x10⁻⁷ - 2.5x10⁻⁴ | 6.67x10⁻⁸ | |

| Dual-monomer MIP Sensor | Differential Pulse Voltammetry | 1.0x10⁻¹⁴ - 1.0x10⁻⁷ | 2.61x10⁻¹⁵ | researchgate.net |

| UiO-66/MWCNT-COOH/GCE | Differential Pulse Voltammetry | 5.0x10⁻⁸ - 1.0x10⁻⁵ | 7.5x10⁻⁹ | researchgate.net |

| ZnCo₂O₄/MWCNT-COOH/GCE | Not Specified | Not Specified | Not Specified | researchgate.net |

Advanced Sample Preparation Techniques for Bioanalysis

The analysis of this compound in biological matrices such as blood, serum, or urine requires effective sample preparation to remove interfering substances like proteins and lipids. chromatographyonline.com This cleanup step is critical for ensuring accurate and reproducible results, particularly when using sensitive techniques like liquid chromatography. chromatographyonline.comnih.gov

Solid-Phase Extraction (SPE) is a widely used technique for sample cleanup and analyte concentration. chromatographyonline.com It operates by passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the adsorbent while matrix components are washed away. The analyte is then eluted with a small volume of a different solvent. chromatographyonline.com While traditional SPE sorbents like C18 can be effective, they may suffer from a lack of specificity. frontiersin.org

To achieve higher selectivity, Molecularly Imprinted Polymers (MIPs) have been developed as advanced SPE adsorbents. frontiersin.orgnih.gov MIPs are synthetic polymers with custom-made recognition sites that are complementary in shape, size, and functional group orientation to a specific target molecule (the template). nih.gov For gatifloxacin analysis, MIPs are created by polymerizing functional monomers and a cross-linker in the presence of gatifloxacin. After polymerization, the gatifloxacin template is removed, leaving behind specific cavities that can selectively rebind the analyte from a complex sample. nih.gov

A novel approach utilizes magnetic carbon nanotubes (MCNTs) as a support for the MIP, creating a material (MCNTs@MIP) that combines high surface area and specific recognition with the ability to be quickly separated from the sample solution using an external magnet. nih.gov This magnetic solid-phase extraction (MSPE) simplifies the extraction process significantly. nih.gov These MCNTs@MIPs have demonstrated high adsorption capacity and have been successfully used to extract gatifloxacin from serum samples prior to HPLC analysis. nih.gov

Table 2: Adsorption and Recovery Performance of MCNTs@MIP for Gatifloxacin

| Parameter | Value | Reference |

|---|---|---|

| Adsorption Capacity | 192.7 µg/mg | nih.gov |

| Recovery from Serum Samples | 79.1% - 85.3% | nih.gov |

| Reusability (Cycles) | 5 | nih.gov |

Protein Precipitation (PPT) is a straightforward and rapid method for removing the bulk of proteins from biological samples like plasma or serum. nih.gov This technique is often used as a primary cleanup step before chromatographic analysis. The principle involves adding a precipitating agent to the sample, which causes the proteins to denature and aggregate, allowing them to be separated by centrifugation. nih.gov

Commonly used precipitating agents include:

Organic Solvents: Acetonitrile is widely used because it effectively precipitates proteins while keeping many small-molecule drugs, like gatifloxacin, dissolved in the supernatant. A potential drawback is the high concentration of organic solvent in the final extract, which may require an evaporation and reconstitution step to be compatible with reversed-phase chromatography. nih.gov

Acidic Reagents: Trichloroacetic acid (TCA) is another effective agent. However, the resulting extreme pH of the sample can potentially cause degradation of acid-labile analytes. nih.gov

Metal Hydroxides: An alternative method uses agents like zinc hydroxide, which can precipitate proteins at a near-neutral pH, preserving the stability of the analyte and avoiding the need for high concentrations of organic solvents. nih.gov

While PPT is simple and fast, it is generally less clean than SPE, as some endogenous interferences may remain soluble in the supernatant. nih.gov

For less complex sample matrices, such as pharmaceutical eye drops, sample preparation can be as simple as dilution and filtration . nih.gov This involves diluting the sample to an appropriate concentration with the mobile phase and then filtering it through a membrane filter (e.g., 0.45 µm) to remove any particulate matter before injection into the analytical instrument. nih.gov

Preclinical in Vitro Toxicology and Selectivity Studies

Investigation of Cellular Selectivity and Differential Activity

Research into the cellular selectivity of gatifloxacin (B573) derivatives has explored their differential effects on cancerous versus non-cancerous cell lines. While specific data for Desmethoxy Gatifloxacin Trifluoroacetate (B77799) is not available, studies on related compounds provide insights into potential selective cytotoxicity.

A study on newly synthesized Mannich bases of gatifloxacin demonstrated their in vitro anticancer activity against a panel of 58 human tumor cell lines from nine different types of neoplastic diseases. One particular derivative, 1-cyclopropyl-6-fluoro-8-methoxy-1,4-dihydro-4-oxo-7[[N4-(3'-sulphadoximino)-1'-(5-bromoisatinyl) methyl]-3-methyl N1-piperazinyl]-3-quinoline carboxylic acid, was identified as a potent anticancer agent. This compound exhibited greater activity than the standard DNA topoisomerase II inhibitor, etoposide, against 30 of the tested cancer cell lines. This suggests that modifications to the gatifloxacin structure can lead to compounds with significant and selective anticancer properties.

The differential activity of these compounds highlights the potential for developing targeted cancer therapies from the gatifloxacin scaffold. However, without specific studies on Desmethoxy Gatifloxacin Trifluoroacetate, its cellular selectivity remains uncharacterized.

Mechanisms of Cytotoxicity in Non-Target Cells

The cytotoxic mechanisms of fluoroquinolones, including gatifloxacin, in non-target mammalian cells are an area of ongoing research. While the primary target in bacteria is DNA gyrase and topoisomerase IV, the effects on mammalian cells can be more complex.

Systemic use of gatifloxacin in humans has been associated with adverse effects, including disturbances in glucose homeostasis (both hypoglycemia and hyperglycemia). The proposed mechanism for hyperglycemia involves the vacuolation of pancreatic beta cells, leading to reduced insulin (B600854) levels. Although this is an in vivo observation, it points towards a potential mechanism of cytotoxicity in these specific non-target cells.

Furthermore, oral administration of gatifloxacin has been linked to cardiotoxicity in susceptible individuals. While the specific in vitro mechanisms underlying these toxicities are not fully elucidated for this compound, they suggest potential off-target effects that could be investigated at a cellular level. It is important to note that topical ophthalmic use of gatifloxacin has not been associated with the systemic toxicities observed with oral administration.

In Vitro Biomarker and Cellular Pathway Analysis Related to Compound Exposure

Specific in vitro biomarker and cellular pathway analyses for this compound are not currently available in published literature. However, general approaches to identifying biomarkers for developmental toxicity in vitro have been established and could be applied to this compound.

The devTOXqP assay, for instance, utilizes human induced pluripotent stem cells (iPSCs) to predict developmental toxicity potential by measuring changes in the ornithine/cysteine ratio. This assay has shown high balanced accuracy in predicting the developmental toxicity of numerous pharmaceuticals. Such a system could be employed to assess the in vitro developmental toxicity potential of this compound and identify associated biomarkers.

Future research could focus on utilizing established in vitro screening platforms to investigate the effects of this compound on various cellular pathways and identify specific biomarkers of exposure and potential toxicity.

Interactive Data Table: Gatifloxacin Derivative Activity

| Compound | Target Cell Lines | Activity | Reference |

| 1-cyclopropyl-6-fluoro-8-methoxy-1,4-dihydro-4-oxo-7[[N4-(3'-sulphadoximino)-1'-(5-bromoisatinyl) methyl]-3-methyl N1-piperazinyl]-3-quinoline carboxylic acid | 30 human cancer cell lines | More active than etoposide |

Computational Chemistry and Modeling Approaches

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, it is used to predict how a ligand, such as Desmethoxy Gatifloxacin (B573), will bind to the active site of a target protein. For fluoroquinolones, the primary targets are bacterial DNA gyrase and topoisomerase IV. drugbank.com

The process involves generating a three-dimensional structure of Desmethoxy Gatifloxacin and docking it into the crystal structure of its target protein, such as Staphylococcus aureus DNA gyrase (e.g., PDB ID: 2XCT). wpu.edu.sy The results of molecular docking studies are often expressed as a docking score, which represents the binding affinity in kcal/mol. A more negative score typically indicates a stronger binding interaction.

Studies on gatifloxacin derivatives have demonstrated the utility of this approach. For instance, various derivatives have been docked against proteins like human pancreatic alpha-amylase and a target for antidepressant activity (PDB ID: 8FSB), showing a range of binding affinities. biotech-asia.orgresearchgate.netresearchgate.netkaznu.kz These studies reveal that minor modifications to the gatifloxacin scaffold can lead to significant changes in binding energy. biotech-asia.orgresearchgate.net For Desmethoxy Gatifloxacin, molecular docking would elucidate its binding mode within the active site of DNA gyrase, identifying key interactions such as hydrogen bonds and π-π stacking with amino acid residues, which are crucial for its inhibitory activity. researchgate.net

Table 1: Illustrative Molecular Docking Data of Gatifloxacin Derivatives

This table presents example binding affinities for various gatifloxacin derivatives against different protein targets, as found in the literature. This illustrates the type of data generated from molecular docking studies.

| Derivative | Target Protein (PDB ID) | Binding Affinity (kcal/mol) |

| Gatifloxacin | 8FSB | -6.9 biotech-asia.orgresearchgate.net |

| Gati I | 8FSB | -11.4 biotech-asia.orgresearchgate.net |

| Gati II | 8FSB | -11.1 biotech-asia.orgresearchgate.net |

| Gati III | 8FSB | -8.2 biotech-asia.orgresearchgate.net |

| Gati IV | 8FSB | -7.9 biotech-asia.orgresearchgate.net |

| Gati V | 8FSB | -9.5 biotech-asia.orgresearchgate.net |

| Gati VI | 8FSB | -9.7 biotech-asia.orgresearchgate.net |

| Gatifloxacin | 5TD4 | -7.1 kaznu.kz |

| Gati I | 5TD4 | -9.0 kaznu.kz |

| Gati IV | 5TD4 | -9.3 kaznu.kz |

This data is for illustrative purposes to show the output of molecular docking studies and is not specific to Desmethoxy Gatifloxacin Trifluoroacetate (B77799).

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. journalijar.comresearchgate.net For a compound like Desmethoxy Gatifloxacin, QSAR studies would be invaluable in predicting its antibacterial potency based on its physicochemical properties, also known as molecular descriptors.

A QSAR model is typically developed using a set of fluoroquinolone analogues with known antibacterial activities. aip.orgaip.org The model is represented by an equation that correlates descriptors (e.g., electronic, steric, and hydrophobic properties) with biological activity (e.g., minimum inhibitory concentration, MIC).

For example, a QSAR study on fluoroquinolone derivatives against E. coli resulted in the following equation: Log MIC50 = 473.758 – 92.342 (qC9) + 461.068 (qO11) + 192.743 (qC16) – 277.851 (qC20) + 1004.598 (LUMO) aip.orgaip.org

In this equation, qC9, qO11, qC16, and qC20 represent the atomic charges at specific atoms, and LUMO is the energy of the lowest unoccupied molecular orbital. Such models can help in understanding the structural requirements for antibacterial activity and in designing new, more potent derivatives. The absence of the C-8 methoxy (B1213986) group in Desmethoxy Gatifloxacin would alter its electronic and steric descriptors, and a QSAR model could predict the impact of this change on its antibacterial efficacy. Studies have shown that substituents at the C-8 position can significantly affect the activity of fluoroquinolones. nih.govnih.gov

Table 2: Key Descriptors in Fluoroquinolone QSAR Models

This table provides examples of descriptors commonly used in QSAR studies of fluoroquinolones and their general impact on activity.

| Descriptor Type | Example Descriptor | General Influence on Activity |

| Electronic | Partial atomic charges, LUMO/HOMO energy | Influences binding interactions and reactivity. aip.orgtandfonline.com |

| Steric | Molecular volume, surface area | Affects how the molecule fits into the target's active site. |

| Hydrophobic | LogP (partition coefficient) | Influences cell membrane permeability and distribution. tandfonline.com |

| Topological | Connectivity indices | Describes the branching and shape of the molecule. |

This table provides a generalized overview of descriptors and is not based on a specific QSAR model for Desmethoxy Gatifloxacin Trifluoroacetate.

In Silico Prediction of Biological Activity

In silico prediction of biological activity involves the use of computational tools to forecast the pharmacological and toxicological profiles of a chemical structure. wpu.edu.syresearchgate.net For Desmethoxy Gatifloxacin, these methods can provide a broad spectrum of potential biological activities, mechanisms of action, and even potential adverse effects before any laboratory experiments are conducted.

Software programs like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of biological activities with a certain probability (Pa for probable activity and Pi for probable inactivity). mdpi.com These predictions are based on the structural similarity of the query molecule to a large database of compounds with known activities.

For a novel compound like Desmethoxy Gatifloxacin, an in silico prediction could suggest not only its expected antibacterial activity but also other potential therapeutic applications or liabilities. For instance, studies on levofloxacin (B1675101) derivatives have used such tools to predict activities like nootropic effects and inhibition of cytochrome P-450 enzymes, which are not typical for fluoroquinolones. mdpi.com Such predictions are crucial for guiding further experimental studies and for the early identification of potential off-target effects.

Table 3: Illustrative In Silico Predicted Activities for Fluoroquinolone-like Structures

This table shows a hypothetical output from an in silico activity prediction tool for a compound structurally related to Desmethoxy Gatifloxacin.

| Predicted Activity | Pa (Probable Activity) |

| DNA gyrase inhibitor | > 0.8 |

| Topoisomerase IV inhibitor | > 0.8 |

| Antibacterial | > 0.7 |

| Antineoplastic | > 0.5 |

| Cytochrome P450 inhibitor | > 0.4 |

This is a hypothetical table to illustrate the nature of in silico predictions and is not actual data for this compound.

Future Research Directions and Emerging Applications

Exploration of Novel Biological Targets Beyond Topoisomerases

The primary mechanism of action for fluoroquinolones, including gatifloxacin (B573), involves the inhibition of bacterial DNA gyrase and topoisomerase IV. pharmaffiliates.comnih.gov However, the therapeutic landscape is continually evolving, necessitating the identification of novel molecular targets to combat antimicrobial resistance and explore new therapeutic indications.

Future investigations into Desmethoxy Gatifloxacin Trifluoroacetate (B77799) could pivot towards uncovering interactions with alternative biological targets. Research on other fluoroquinolone analogs has suggested potential activities beyond the classical topoisomerase inhibition. For instance, some derivatives have been explored for their cytotoxic effects against cancer cell lines, hinting at interactions with eukaryotic topoisomerases or other proteins involved in cell cycle regulation. nih.govmdpi.com A recent study even explored the potential of gatifloxacin derivatives as antidepressant agents through molecular docking, suggesting interactions with targets like the serotonin (B10506) transporter.

A systematic screening of Desmethoxy Gatifloxacin Trifluoroacetate against a broad panel of enzymes and receptors could reveal unexpected biological activities. Techniques such as differential scanning fluorimetry and affinity chromatography coupled with mass spectrometry could be employed to identify novel binding partners. The trifluoroacetate salt form of the compound, while often used for its stability and ease of handling, may also influence its biological activity and should be considered in these exploratory studies. genscript.comresearchgate.net

Development of Advanced Delivery Systems for Research Applications

The utility of a chemical compound in research is often enhanced by the ability to control its delivery to specific sites of action. While this compound is currently used as a reference standard, its encapsulation in advanced delivery systems could open new avenues for its application in research settings.

Novel drug delivery systems (DDS) are being extensively investigated for fluoroquinolones to improve their bioavailability and target specificity. researchgate.netmdpi.comresearchgate.net These include:

Nanoparticle-based systems: Polymeric nanoparticles, solid lipid nanoparticles, and liposomes could be used to encapsulate this compound. researchgate.netmdpi.com This would allow for controlled release and targeted delivery in in vitro and cell-based assays, enabling more precise studies of its biological effects.

Mucoadhesive systems: For research involving mucosal surfaces, such as in ophthalmic or respiratory models, mucoadhesive formulations like in-situ gelling systems could provide prolonged contact time and localized delivery. nih.gov

Stimuli-responsive systems: Hydrogels or nanoparticles that release their payload in response to specific stimuli (e.g., pH, temperature, enzymes) could be designed for highly targeted research applications.

The development of such advanced delivery systems for this compound would facilitate more sophisticated investigations into its biological properties and potential as a research tool.

Integration of Omics Technologies in Understanding Compound Action

Omics technologies, including genomics, proteomics, and metabolomics, offer a holistic approach to understanding the cellular response to chemical compounds. While these technologies have been applied to study the mechanisms of action and resistance of parent fluoroquinolones, their application to this compound remains a nascent area of research.

Future studies could leverage omics approaches to elucidate the specific effects of this compound:

Proteomics: Comparative proteomic analysis of bacterial or eukaryotic cells treated with this compound could identify differentially expressed proteins, providing insights into its mechanism of action and potential off-target effects. nih.gov

Metabolomics: Analyzing the metabolic fingerprint of cells exposed to the compound can reveal alterations in key metabolic pathways, offering a functional readout of its biological impact.

Transcriptomics: DNA microarrays or RNA-sequencing can be used to study changes in gene expression profiles, helping to identify the regulatory networks affected by the compound.

Integrating these omics datasets would provide a comprehensive understanding of the cellular pathways modulated by this compound, potentially uncovering novel biological activities and mechanisms of resistance.

Role of this compound in Antimicrobial Resistance Research Paradigms

The rise of antimicrobial resistance is a global health crisis, and understanding the mechanisms of resistance is paramount. youtube.com As an impurity and derivative of a potent fluoroquinolone, this compound can serve as a valuable tool in antimicrobial resistance research.

Studies comparing gatifloxacin with its desmethoxy derivative have already provided insights into the role of the C-8 methoxy (B1213986) group in antibacterial activity and resistance development. It has been shown that gatifloxacin is more active than its desmethoxy counterpart against certain resistant strains. nih.govnih.govaboonline.org.br Future research can expand on these findings:

Efflux Pump Inhibition: Investigating whether this compound can act as an inhibitor or substrate of bacterial efflux pumps could lead to strategies to overcome resistance. nih.gov